molecular formula C13H15BrO3 B11828735 Isopropyl 4-(4-bromophenyl)-4-oxobutanoate

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate

Cat. No.: B11828735
M. Wt: 299.16 g/mol
InChI Key: LWPBQEOAFIAOMO-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-bromophenyl)-4-oxobutanoic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 4-(4-bromophenyl)-4-oxobutanoic acid.

    Reduction: Formation of isopropyl 4-(4-bromophenyl)-4-hydroxybutanoate.

    Substitution: Formation of derivatives with substituted bromophenyl groups.

Scientific Research Applications

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-bromophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-(4-bromophenyl)-4-oxobutanoate is unique due to its specific ester structure, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H15BrO3

Molecular Weight

299.16 g/mol

IUPAC Name

propan-2-yl 4-(4-bromophenyl)-4-oxobutanoate

InChI

InChI=1S/C13H15BrO3/c1-9(2)17-13(16)8-7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

LWPBQEOAFIAOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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